![molecular formula C15H15ClO B14587521 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61259-74-3](/img/structure/B14587521.png)
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a chlorinated phenyl group and two methyl groups attached to the phenol ring. It is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the chlorinated phenyl group, making it less reactive in certain substitution reactions.
3-Chlorophenol: Lacks the additional methyl groups, affecting its physical and chemical properties.
4-Chlorophenylmethanol: Contains a hydroxyl group on the benzyl carbon instead of the phenol ring.
Uniqueness
3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is unique due to the presence of both the chlorinated phenyl group and the two methyl groups on the phenol ring. This combination of functional groups imparts distinctive reactivity and properties, making it valuable for specific chemical and industrial applications.
Properties
CAS No. |
61259-74-3 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H15ClO/c1-10-6-7-13(11(2)15(10)17)8-12-4-3-5-14(16)9-12/h3-7,9,17H,8H2,1-2H3 |
InChI Key |
PCMNVCLGHYQVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC2=CC(=CC=C2)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



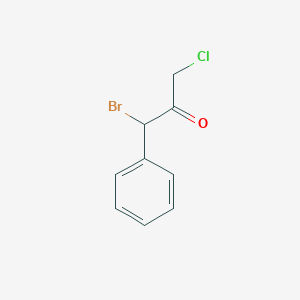
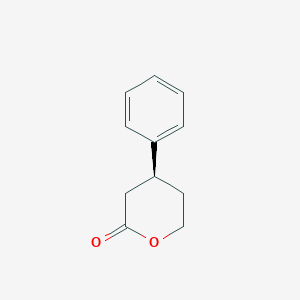
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
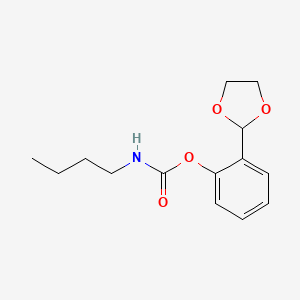
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
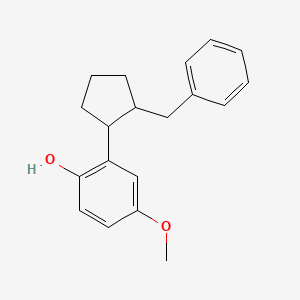
![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
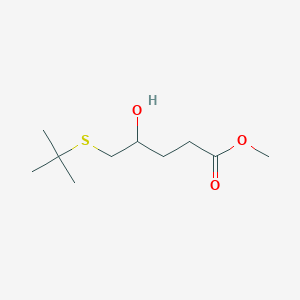
![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
